2-Fluoro-5-nitrobenzonitrile (CAS: 17417-09-3) is a crystalline aromatic compound featuring three distinct functional groups: a nitrile, a nitro group, and a fluorine atom. The strong electron-withdrawing properties of the nitro and nitrile groups, positioned para and meta respectively to the fluorine, create a highly electron-deficient aromatic ring. This electronic arrangement specifically activates the C-F bond at the 2-position for high-efficiency nucleophilic aromatic substitution (SNAr) reactions, establishing the compound as a critical precursor in medicinal chemistry and advanced materials synthesis. [REFS-1, REFS-2]
Substituting 2-Fluoro-5-nitrobenzonitrile with positional isomers or its chloro-analog (2-Chloro-5-nitrobenzonitrile) is frequently unviable in established synthetic routes. The specific ortho-fluoro, para-nitro arrangement relative to the reaction site is crucial for directing regioselectivity and achieving high reactivity. Altering the isomer structure changes the site of nucleophilic attack, leading to entirely different products. Furthermore, substituting fluorine with chlorine significantly reduces the rate of nucleophilic aromatic substitution, necessitating harsher reaction conditions (higher temperatures, longer times) and potentially leading to lower yields and increased byproduct formation. [REFS-1, REFS-2]
Patented, scalable routes to the PARP inhibitor Olaparib rely on intermediates where the 2-fluoro-5-substituted benzoyl or benzonitrile framework is essential. For instance, the synthesis of the key intermediate 2-fluoro-5-((4-oxo-3,4-dihydro-phthalazin-1-yl)methyl)-benzoic acid is a cornerstone of established manufacturing processes. [1] The fluorine atom at the 2-position is not merely an activating group but a required structural component of the final API, making substitution with other halogens or isomers impossible without fundamentally altering the target molecule and its biological activity.
| Evidence Dimension | Precursor necessity in API synthesis |
| Target Compound Data | Serves as the structural source for the 2-fluoro-5-substituted phenyl moiety in key Olaparib intermediates. |
| Comparator Or Baseline | Positional isomers or chloro-analogs, which would produce structurally different, incorrect final compounds. |
| Quantified Difference | Qualitatively non-interchangeable; use of comparators would lead to 100% process failure for the target API. |
| Conditions | Industrial and laboratory synthesis of Olaparib and its immediate precursors as described in process patents. |
For buyers in pharmaceutical development, this specific compound is often the only viable starting material for synthesizing Olaparib and related molecules, making it a mandatory procurement.
In activated aromatic systems, the carbon-fluorine bond is significantly more susceptible to nucleophilic attack than the carbon-chlorine bond. The rate-determining step is the formation of the Meisenheimer complex, which is stabilized by the high electronegativity of fluorine. [1] For reactions of 1-halo-2,4-dinitrobenzenes with piperidine, the relative rate constant for the fluoro-analog is 3300, while the rate for the chloro-analog is only 4.5. [2] This vast difference in reactivity means that processes using 2-fluoro-5-nitrobenzonitrile can be run under milder conditions, with shorter reaction times and often higher yields compared to its chloro counterpart.
| Evidence Dimension | Relative reaction rate in SNAr |
| Target Compound Data | High reactivity, analogous to other activated fluoroarenes (e.g., k_rel = 3300 for 1-fluoro-2,4-dinitrobenzene). |
| Comparator Or Baseline | 2-Chloro-5-nitrobenzonitrile (e.g., k_rel = 4.5 for 1-chloro-2,4-dinitrobenzene). |
| Quantified Difference | Fluorine provides a ~730-fold rate enhancement over chlorine in a comparable activated system. |
| Conditions | Reaction of 1-halo-2,4-dinitrobenzenes with piperidine in methanol at 25 °C. |
This allows for lower energy costs, increased throughput, and a better impurity profile, which are critical factors in both laboratory-scale and industrial procurement decisions.
The activated nature of 2-fluoro-5-nitrobenzonitrile makes it a highly efficient starting material for complex heterocyclic scaffolds. In the synthesis of anti-tumor benzothiophene derivatives, reaction with methyl thioglycolate proceeds via nucleophilic substitution of the fluorine atom, followed by cyclization, to afford the key intermediate in 93% yield. [1] This high-yield conversion is critical for the economic viability of multi-step syntheses, where maximizing the efficiency of early steps is paramount.
| Evidence Dimension | Reaction yield for key intermediate |
| Target Compound Data | 93% yield |
| Comparator Or Baseline | Implicit baseline of a less-activated starting material, which would require harsher conditions and likely result in a lower yield. |
| Quantified Difference | High-yield (93%) process demonstrates precursor suitability. |
| Conditions | Reaction with methyl thioglycolate, followed by cyclization, for the synthesis of benzothiophene derivatives. |
Procurement for multi-step syntheses prioritizes starting materials that guarantee high yields in early stages to maximize the overall process efficiency and final product output.
This compound is the right choice when the synthetic target is an Olaparib intermediate or a related API where the 2-fluoro-5-substituted phenyl structure is a non-negotiable core component of the final molecule. [1]
It should be selected over its chloro-analog for SNAr reactions where process goals include minimizing reaction temperature, shortening cycle times, and reducing energy consumption, leveraging the significantly higher reactivity of the C-F bond. [2]
This is the preferred precursor for building complex heterocyclic libraries, such as kinase inhibitors based on a benzothiophene core, where its high reactivity enables efficient and high-yield (e.g., 93%) formation of key intermediates. [3]
Irritant